molecular formula C13H26N2O2 B1380468 tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate CAS No. 1782491-36-4

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate

Cat. No.: B1380468
CAS No.: 1782491-36-4
M. Wt: 242.36 g/mol
InChI Key: JMUPBYYAOYIPQE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced to protect the amine during subsequent reactions and is later removed under acidic conditions . The synthetic route may involve multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and Boc-protected amines. Examples are tert-butanesulfinamide and other Boc-protected azepanes .

Uniqueness

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is unique due to its specific structure, which combines a Boc-protected amine with a seven-membered azepane ring

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-5-7-15(8-6-11(10)9-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPBYYAOYIPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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